molecular formula C11H10N2O3 B1269842 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole CAS No. 383137-45-9

1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Cat. No.: B1269842
CAS No.: 383137-45-9
M. Wt: 218.21 g/mol
InChI Key: NVMWNTGQCMINIU-UHFFFAOYSA-N
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Description

Evolution of Pyrrole (B145914) Chemistry in Heterocyclic Science

The field of pyrrole chemistry has a rich history, beginning with its discovery in coal tar in 1834. rgmcet.edu.in The fundamental structure was correctly identified by Adolf von Baeyer in 1870. rgmcet.edu.in The late 19th and early 20th centuries saw the development of seminal synthetic methods that are still fundamental to the field. The Paal-Knorr synthesis (1885), which involves the condensation of a 1,4-dicarbonyl compound with an amine, remains one of the most straightforward and widely applied methods for creating substituted pyrroles. rgmcet.edu.inresearchgate.nettandfonline.com Other classical approaches, such as the Knorr and Hantzsch pyrrole syntheses, further expanded the toolkit for accessing diverse pyrrole structures. beilstein-journals.org

A significant advancement in the synthesis of N-substituted pyrroles was the Clauson-Kaas reaction, first reported in 1952. beilstein-journals.orgarkat-usa.org This method utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran and has proven to be a versatile and reliable route to a wide array of N-substituted pyrroles. nih.govresearchgate.net Over the decades, these foundational reactions have been continuously refined. Modern iterations focus on improving efficiency, reducing harsh reaction conditions, and employing green chemistry principles, such as using water as a solvent, microwave-assisted synthesis, and developing novel catalytic systems. tandfonline.comarkat-usa.orgtandfonline.com

Milestone Description Year Significance
Discovery of Pyrrole F.F. Runge isolates pyrrole from coal tar.1834Marks the beginning of pyrrole chemistry. rgmcet.edu.in
Structure Elucidation Adolf von Baeyer correctly formulates the structure of pyrrole.1870Provides the foundational understanding of the pyrrole ring. rgmcet.edu.in
Paal-Knorr Synthesis Carl Paal and Ludwig Knorr independently report the synthesis of pyrroles from 1,4-dicarbonyls and amines.1885Becomes a cornerstone and one of the most versatile methods for pyrrole synthesis. rgmcet.edu.inresearchgate.net
Clauson-Kaas Synthesis N. Clauson-Kaas and Z. Tyle discover the reaction of primary amines with 2,5-dialkoxytetrahydrofurans.1952Provides a highly efficient route specifically for N-substituted pyrroles. beilstein-journals.orgarkat-usa.org
Modern Advancements Development of green and catalyst-driven modifications to classical syntheses (e.g., microwave-assisted, use of Lewis acids, reactions in water).Late 20th - 21st CenturyIncreases efficiency, scope, and sustainability of pyrrole synthesis. rgmcet.edu.inarkat-usa.orguctm.edu

Strategic Importance of N-Arylated Pyrrole Scaffolds in Advanced Chemical Research

N-arylated pyrroles, where the pyrrole nitrogen is attached to an aryl (aromatic) ring, are privileged scaffolds in modern chemical research. Their rigid, planar structure and unique electronic properties make them ideal building blocks for developing new functional molecules. researchgate.net The introduction of an aryl group onto the pyrrole nitrogen significantly influences the compound's physical, chemical, and biological properties.

In medicinal chemistry, N-arylated pyrrole cores are found in a vast number of biologically active compounds. openmedicinalchemistryjournal.comnih.gov This scaffold is a key component in the design of drugs with a wide range of therapeutic applications. researchgate.netresearchgate.net The development of efficient synthetic methodologies, such as copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, has been crucial for accessing these complex molecules and has accelerated drug discovery programs. researchgate.netresearchgate.net

Field of Research Significance of N-Arylated Pyrrole Scaffolds Examples of Activities/Applications
Medicinal Chemistry Core structure in numerous pharmaceuticals due to favorable interactions with biological targets. nih.govmdpi.comAntibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. researchgate.netnih.govnih.govnih.gov
Materials Science Used in the development of organic electronics, polymers, and dyes. researchgate.netOrganic light-emitting diodes (OLEDs), conductive polymers, sensors.
Agrochemistry Serves as a template for creating new pesticides and herbicides. researchgate.netFungicides, insecticides with improved efficacy and target specificity.
Catalysis Forms the basis for ligands used in transition-metal catalysis.Ligands for cross-coupling reactions, enhancing reaction rates and selectivity.

Rationale for Focused Investigation of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

The specific compound, this compound, is of particular interest to researchers due to the strategic placement of its functional groups on the N-aryl substituent. ontosight.ai These groups, a methoxy (B1213986) (-OCH3) and a nitro (-NO2), impart distinct chemical reactivity and potential for further molecular elaboration, making it a valuable synthetic intermediate.

The rationale for its investigation can be summarized by three key points:

Versatile Synthetic Intermediate: The nitro group is a highly versatile functional group. It can be readily reduced to an amine (-NH2), which then serves as a chemical handle for a wide array of subsequent reactions. This amine can be acylated, alkylated, or converted into a diazonium salt, allowing for the introduction of many other functional groups. This synthetic flexibility makes the parent compound a valuable building block for creating libraries of more complex molecules for screening purposes.

Modulation of Electronic Properties: The methoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. Their presence on the phenyl ring significantly influences the electronic properties of the entire molecule. This electronic push-pull effect can be exploited in various applications, from tuning the absorption and emission properties in materials science to modulating the binding affinity of a molecule to a biological target in medicinal chemistry. ontosight.ai

Bioactivity Potential: The nitrophenyl motif itself is associated with biological activity. ontosight.ai Compounds containing a nitrophenylpyrrole core have been investigated for their potential as antimicrobial and anticancer agents. nih.gov The nitro group can participate in bioreductive activation within hypoxic cells (cells with low oxygen levels), a characteristic of solid tumors, making it a target for developing selective anticancer therapies. The methoxy group can influence the compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai

Property Value
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
CAS Number 383137-45-9

The combination of these features makes this compound a compound of significant strategic importance for synthetic chemists aiming to construct novel and functional molecules for a wide range of advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11-5-4-9(13(14)15)8-10(11)12-6-2-3-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMWNTGQCMINIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 2 Methoxy 5 Nitrophenyl 1h Pyrrole

Classical and Modern Synthetic Routes to N-Arylated Pyrroles

Traditional methods for synthesizing N-arylated pyrroles often involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent. These methods have been refined over the years to improve yields, expand substrate scope, and employ milder reaction conditions.

Paal-Knorr Condensation and its Variants in N-Substituted Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org This acid-catalyzed dehydrative cyclization is a versatile and widely used approach for constructing the pyrrole ring. mdpi.comrgmcet.edu.in The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org

The mechanism of the Paal-Knorr reaction has been a subject of study, with evidence suggesting that it does not proceed through an enamine intermediate before the rate-determining cyclization step. organic-chemistry.org Instead, the reaction likely involves the formation of a charged immonium ion intermediate. organic-chemistry.org The nature of the substituents on the amine can influence the reaction rate; for instance, electron-withdrawing groups like a nitro group have been shown to have a positive effect on the reaction rate. organic-chemistry.org

Numerous modifications to the classical Paal-Knorr synthesis have been developed to enhance its efficiency and applicability. These include the use of various catalysts and reaction conditions. For example, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing an operationally simple and economical route to N-substituted pyrroles. organic-chemistry.org Other catalysts, such as aluminas, have also been employed, offering high yields and reduced reaction times under solvent-free conditions. mdpi.com The reusability of some of these catalysts makes the process more sustainable. mdpi.com

Catalyst/ReagentConditionsYieldReference
Acetic AcidWeakly acidicGood organic-chemistry.org
Iron(III) ChlorideWater, mild conditionsGood to excellent organic-chemistry.org
CATAPAL 200 (Alumina)Conventional heating, 60°C, 45 min68-97% mdpi.com
CuI/CSolvent-freeExcellent researchgate.net
MgI2 etherateSolvent-free, mildExcellent researchgate.net

Clauson-Kaas Reaction for 1-Aryl Pyrroles

The Clauson-Kaas reaction provides an alternative and widely utilized method for the synthesis of N-substituted pyrroles, particularly those without substituents on the carbon atoms of the heterocycle. scispace.com This reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically 2,5-dimethoxytetrahydrofuran (B146720), in the presence of an acid catalyst. beilstein-journals.orgnih.govchem-station.com

Originally reported by N. Clauson-Kaas in 1952, the classical procedure often employed acetic acid as the catalyst. nih.govchem-station.combeilstein-journals.org The reaction mechanism involves the acid-catalyzed ring opening of the 2,5-dialkoxytetrahydrofuran to form a carbocation, which is then attacked by the primary amine. beilstein-journals.orgbeilstein-journals.org Subsequent intramolecular cyclization and elimination steps lead to the formation of the pyrrole ring. beilstein-journals.org

Over the years, numerous modifications have been introduced to the Clauson-Kaas reaction to improve its efficiency and expand its scope. These include the use of various Brønsted and Lewis acid catalysts, as well as the application of microwave irradiation to accelerate the reaction. scispace.combeilstein-journals.orgarkat-usa.org For instance, catalysts such as scandium triflate, magnesium iodide etherate, and cerium(III) chloride have been successfully employed. nih.gov Green chemistry approaches have also been explored, utilizing water as a solvent or employing solvent-free conditions. beilstein-journals.orgnih.gov

The synthesis of 1-(4-nitrophenyl)-1H-pyrrole, a compound structurally related to 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, has been achieved using the Clauson-Kaas reaction under microwave irradiation. arkat-usa.orgumich.edu This suggests the feasibility of applying similar conditions for the synthesis of the target compound.

CatalystSolventConditionsYield RangeReference
Acetic AcidAcetic AcidReflux59-95% nih.govbeilstein-journals.org
Scandium Triflate1,4-Dioxane100°CGood to excellent nih.gov
MgI2 etherateAcetonitrile80°CNot specified nih.gov
CeCl3·7H2OAcetonitrileMicrowave/ConventionalGood to excellent nih.gov
OxoneNot specifiedMicrowaveGood to excellent scispace.com
ZrOCl2·8H2OWater60°C70-98% nih.gov

Multicomponent Reaction Strategies for Pyrrole Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.comrsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov Several MCR strategies have been developed for the synthesis of pyrrole derivatives. bohrium.comrsc.org

These reactions often involve the condensation of various components, such as 1,3-dicarbonyl compounds, isonitriles, nitroalkanes, or alkynes, to generate the pyrrole ring. bohrium.com For example, a one-pot, four-component reaction using an amine, an aldehyde, a diketone, and a nitroalkane has been reported for the synthesis of substituted pyrroles. orientjchem.org The mechanism of such reactions can involve a series of steps, including Michael addition, cyclization, and elimination. orientjchem.org

The use of catalysts, including ionic liquids and green catalysts like lactic acid, can facilitate these transformations and improve yields. orientjchem.org Aqueous reaction media have also been successfully employed, aligning with the principles of green chemistry. orientjchem.org While specific examples for the direct synthesis of this compound via MCRs are not detailed in the provided context, the versatility of these methods suggests their potential applicability. bohrium.comrsc.orgscilit.com

Catalytic Approaches in the Synthesis of this compound and Related N-Arylated Systems

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to a wide range of molecules. Both organocatalysis and metal catalysis have been extensively explored for the synthesis of N-arylated pyrroles.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of research, providing a complementary approach to traditional metal-based catalysis. researchgate.net In the context of N-arylpyrrole synthesis, organocatalytic methods have been developed that often proceed through the formation and subsequent transformation of substituted pyrrolidines. nih.govnih.gov

For instance, a concise and regioselective preparation of 2-heteroarylmethylene decorated N-arylpyrroles has been described through a metal-free sequence involving a Mannich reaction, Wittig olefination, and hydroamination, followed by isomerization of the resulting N-arylpyrrolidine. nih.govnih.gov This approach allows for the construction of functionalized N-arylpyrroles from readily available starting materials. nih.gov

Chiral phosphoric acids have also been employed as organocatalysts in the asymmetric synthesis of N-arylpyrroles, enabling the construction of axially chiral motifs. nih.govresearchgate.net These catalysts can facilitate reactions such as the aminalization of tetrahydrodibenzodiazocines with aromatic aldehydes, leading to enantioenriched products. researchgate.net While these methods focus on the synthesis of more complex, often chiral, N-arylpyrroles, the underlying principles could potentially be adapted for the synthesis of simpler structures like this compound.

Catalyst TypeReactionKey FeaturesReference
Proline derivativeMannich/Wittig/hydroaminationMetal-free, regioselective nih.govnih.gov
Chiral Phosphoric AcidAsymmetric aminalizationEnantioselective, construction of axial chirality researchgate.net
Squaric acidClauson-Kaas type reactionOrganocatalyst in aqueous medium rsc.org
4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridineCycloisomerizationMetal-free, rapid rsc.org

Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Transition metal catalysis, particularly using palladium and copper, has revolutionized the synthesis of N-arylated heterocycles, including pyrroles. rsc.org These methods typically involve the cross-coupling of a pyrrole nitrogen with an aryl halide or other aryl electrophile. rsc.orgresearchgate.net

Copper-catalyzed N-arylation of pyrroles, often referred to as the Ullmann condensation, is a widely used and economical method. rsc.org Numerous protocols have been developed using various copper sources, ligands, and reaction conditions to achieve high yields and broad substrate scope. rsc.orgresearchgate.net Ligand-free copper-catalyzed systems have also been reported, offering a simpler and more cost-effective approach. researchgate.net For example, the N-arylation of pyrrole with aryl iodides can be achieved using copper sulfate (B86663) as the catalyst in the absence of a ligand. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for the synthesis of N-arylpyrroles. These reactions often exhibit high functional group tolerance and can be performed under mild conditions.

The choice of metal catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be optimized to achieve the desired product in high yield. The synthesis of axially chiral N-arylpyrroles has also been accomplished using cooperative copper-squaramide catalysis, demonstrating the high level of control achievable with these methods. acs.orgacs.org

Metal CatalystLigandReaction TypeKey FeaturesReference
CopperVariousN-arylation (Ullmann)Economical, versatile rsc.orgresearchgate.net
Copper SulfateNoneN-arylationLigand-free, simple researchgate.net
PalladiumVarious (e.g., phosphines)N-arylation (Buchwald-Hartwig)High functional group tolerance, mild conditions researchgate.net
Copper/SquaramideSquaramideAsymmetric annulationEnantioselective, synthesis of axially chiral pyrroles acs.orgacs.org

Nanocatalysis in Pyrrole Derivative Synthesis

The application of transition metals as nanocatalysts has introduced a new dimension to the synthesis of heterocyclic compounds, including N-substituted pyrroles. rsc.org These methods are noted for their high efficiency, mild reaction conditions, and the reusability of the catalysts. rsc.orgnih.gov Magnetic nanoparticles are particularly advantageous as they can be easily separated from the reaction mixture using an external magnetic field, simplifying product purification and catalyst recycling. rgmcet.edu.in

Several nanocatalytic systems have been developed for the synthesis of N-substituted pyrroles, primarily through the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine. For instance, nickel ferrite (B1171679) nanoparticles have been utilized as a proficient and reusable magnetic catalyst for the one-pot, four-component synthesis of substituted pyrroles. nih.gov Similarly, various iron oxide-based nanocatalysts, such as Fe3O4@SiO2–PTMS–guanidine–SA and Fe3O4/DTPA, have been shown to effectively catalyze the reaction between primary amines and 2,5-hexanedione (B30556) under solvent-free conditions or in aqueous media. nih.gov These protocols often feature low reaction times, ambient temperatures, and excellent yields. nih.gov

Table 1: Examples of Nanocatalysts in N-Substituted Pyrrole Synthesis

Catalyst Reactants Conditions Yield Reference
Nickel Ferrite Nanoparticles Aldehydes, amines, 1,3-dicarbonyls, nitromethane Neat, 100°C, 3-4 h High nih.gov
Fe3O4@SiO2–PTMS–guanidine–SA Primary amines, 2,5-hexanedione Solvent-free, room temp. Excellent nih.gov
Fe3O4/DTPA Primary amines, 2,5-hexanedione EtOH/H2O (1:1), room temp. Excellent nih.gov
Fe3O4@SiO2–CPTMS–guanidine–SO3H Aromatic amines, β-diketones, β-nitrostyrene Solvent-free Excellent nih.gov

Heterogeneous Catalysis for Efficient Pyrrole Formation

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering advantages such as catalyst reusability, simplified product isolation, and reduced waste generation. lianerossi.org In the context of pyrrole synthesis, various solid catalysts have been employed, often in solvent-free conditions or with environmentally benign solvents. lianerossi.orgmdpi.com

Aluminas, for example, have been explored as low-cost, commercially available catalysts for the Paal-Knorr reaction. mdpi.com The acidic and basic sites on the alumina (B75360) surface facilitate the condensation and dehydration steps required for pyrrole ring formation. mdpi.com Specifically, CATAPAL 200, an alumina with a high percentage of Brønsted–Lewis acid sites, has demonstrated high efficacy in catalyzing the reaction between acetonylacetone and primary amines with low catalyst loading and reduced reaction times. mdpi.com

Other notable heterogeneous catalysts include:

Silica-supported acids : Silica sulfuric acid (SiO2-OSO3H) acts as a solid acid catalyst for Paal-Knorr reactions at room temperature, achieving high yields in minutes under solvent-free conditions. rgmcet.edu.in

Supported metal chlorides : Polystyrene-supported aluminum trichloride (B1173362) (PS/AlCl3) and silica-supported bismuth(III) chloride (BiCl3/SiO2) have been used as reusable Lewis acid catalysts. mdpi.com

Acidic clays : K-10 montmorillonite (B579905) is an effective solid acid catalyst, particularly under microwave irradiation, for the Clauson-Kaas synthesis of N-substituted pyrroles from various amines and 2,5-dimethoxytetrahydrofuran. beilstein-journals.org

Table 2: Selected Heterogeneous Catalysts for N-Substituted Pyrrole Synthesis

Catalyst Synthetic Route Conditions Key Advantages Reference
CATAPAL 200 (Alumina) Paal-Knorr 60°C, 45 min, solvent-free Low-cost, reusable, high yields (68-97%) mdpi.com
Silica Sulfuric Acid Paal-Knorr Room temp., 3 min, solvent-free Fast, high yield (98%), reusable rgmcet.edu.in
K-10 Montmorillonite Clauson-Kaas Microwave, 100°C Strong acidity, high yields (83-95%) beilstein-journals.org
Hf-doped Mesoporous SBA-15 From Furans and Arylamines Mild conditions Utilizes bio-based starting materials acs.org

Sustainable and Advanced Synthetic Techniques

Green Chemistry Protocols for Pyrrole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. conicet.gov.arresearchgate.net For pyrrole synthesis, this involves the use of renewable starting materials, environmentally benign solvents like water, solvent-free reactions, and energy-efficient methods such as microwave irradiation. conicet.gov.arresearchgate.netsemanticscholar.org

A significant green approach involves the synthesis of N-aryl pyrroles from bio-based furans and arylamines over a Lewis acidic catalyst. acs.orgacs.org This method provides a direct route from renewable resources to valuable pyrrole structures. acs.org The Paal-Knorr reaction has also been adapted to green conditions, with studies demonstrating its efficiency in water, which can act as both a solvent and a catalyst. researchgate.net Solvent-free protocols, often performed at room temperature or with gentle heating, represent another key strategy, reducing waste and simplifying work-up procedures. beilstein-journals.orgsemanticscholar.org Ionic liquids, such as [H-NMP][HSO4], have also been employed as recyclable catalysts for the synthesis of N-aryl pyrroles in water at room temperature, offering excellent yields and short reaction times. researchgate.net

Photochemical Synthesis of Substituted Pyrroles

Photochemical methods offer a sustainable and powerful tool for organic synthesis, providing unique reaction pathways under mild conditions using visible light as a renewable energy source. rsc.orgrsc.org Several photocatalytic strategies have been developed for constructing substituted pyrroles.

Visible-light-driven, metal-free routes have been reported, using readily available organic molecules like benzophenone (B1666685) as photocatalysts. rsc.org These reactions can proceed under solvent-free conditions, enabling multicomponent synthesis of highly functionalized pyrroles through processes like photoinduced C-H functionalization. rsc.org Heterogeneous photocatalysis, using recyclable catalysts such as potassium poly(heptazine imide) (K-PHI), has been applied to the synthesis of N-fused pyrroles from tetrahydroisoquinolines and chalcones. rsc.orgchemistryviews.org Additionally, photocatalyst-free methods have been developed, for instance, the visible-light-enabled synthesis of substituted pyrroles from α-keto vinyl azides, which proceeds via a denitrogenative photodecomposition. researchgate.net

Electrochemical Synthesis of N-Substituted Pyrroles

Electrosynthesis has emerged as a green and efficient methodology, using electricity to drive chemical transformations, thereby avoiding stoichiometric oxidants or reductants. rsc.orgresearchgate.net This technique has been successfully applied to the formation of N-substituted pyrroles through various mechanistic pathways.

One approach involves the electrochemical cyclization of suitably designed precursors. For example, the electro-oxidative cyclization of N-propargyl enamines in the presence of a diselenide catalyst can produce carbonyl-substituted pyrroles. rsc.org Another method reported by Pan and Zhou involves the reaction of primary amines with 1,3-dicarbonyl compounds, demonstrating an electrochemical pathway to polysubstituted pyrroles. rsc.org The electrochemical approach allows for precise control over reaction conditions and can enable transformations that are challenging to achieve through conventional means. researchgate.netmaynoothuniversity.ie

Continuous Flow Synthesis Methods

Continuous flow chemistry is a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, scalability, efficiency, and process control. syrris.comacs.org This technology is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. mit.edu

The synthesis of N-substituted pyrroles via both the Paal-Knorr and Clauson-Kaas reactions has been successfully translated to continuous flow systems. acs.orgrsc.orgdiva-portal.org In a typical setup, solutions of reactants, such as an aromatic amine and 2,5-dimethoxytetrahydrofuran, are pumped through a heated reactor coil. acs.orgdiva-portal.org The short residence time, typically on the order of minutes, allows for rapid product formation and high throughput. acs.orgacs.org For example, a flow method for the Hantzsch pyrrole synthesis was developed to produce pyrrole-3-carboxylic acids in a single microreactor. syrris.com The use of solid-supported catalysts, such as Amberlyst-15, within a flow reactor further enhances the process by combining the benefits of heterogeneous catalysis and flow chemistry, enabling high yields and excellent catalyst reusability.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of N-Substituted Pyrroles

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Reaction Time Hours (e.g., 20 h) Minutes (e.g., 3-64 min) acs.orgmdpi.com
Scalability Limited, challenging scale-up Easily scalable by extending run time acs.orgd-nb.info
Safety Handling of unstable intermediates can be hazardous Improved safety, small reaction volumes mit.edu
Process Control Less precise control over temperature and mixing Precise control over parameters (temp., pressure, time) nih.gov
Yield Variable to high Often improved yields and purity

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijpsjournal.comnih.gov The synthesis of N-substituted pyrroles, including this compound, can be efficiently achieved using microwave irradiation, primarily through the Clauson-Kaas pyrrole synthesis. arkat-usa.orgresearchgate.net

The Clauson-Kaas reaction is a well-established method for preparing N-substituted pyrroles by reacting a primary amine with 2,5-dialkoxytetrahydrofuran in an acidic medium. arkat-usa.org Microwave technology significantly enhances this process. The direct and uniform heating of the reaction mixture by microwaves can complete reactions in minutes that might otherwise require hours of refluxing. ijpsjournal.comresearchgate.net

A representative procedure for the synthesis of a structurally analogous compound, 1-(4-nitrophenyl)-1H-pyrrole, highlights the typical conditions. In this synthesis, p-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. arkat-usa.org The sealed reaction vessel is subjected to microwave irradiation at 170°C for 10 minutes, resulting in a high yield of the desired N-aryl pyrrole. arkat-usa.org This methodology is directly applicable to the synthesis of this compound, using 2-methoxy-5-nitroaniline (B165355) as the primary amine precursor.

The reaction conditions can be varied, with studies exploring different solvents like water or even solvent-free conditions, often in the presence of a catalyst to facilitate the transformation. arkat-usa.orgresearchgate.net

Table 1: Representative Conditions for Microwave-Assisted Clauson-Kaas Synthesis of a Nitro-Substituted N-Aryl Pyrrole arkat-usa.org

ParameterValue
Amine Reactantp-Nitroaniline (1.50 mmol)
Pyrrole Precursor2,5-dimethoxytetrahydrofuran (1.50 mmol)
SolventGlacial Acetic Acid (3 mL)
Temperature170 °C
Reaction Time10 minutes
Yield92%

This table presents data for the synthesis of the analogous compound 1-(4-nitrophenyl)-1H-pyrrole, which demonstrates a viable and efficient pathway applicable for this compound.

Synthetic Utility of 2-Methoxy-5-Nitroaniline Derivatives as Precursors

The primary precursor for the "1-(2-methoxy-5-nitrophenyl)" portion of the target molecule is 2-methoxy-5-nitroaniline. This aromatic amine is a valuable intermediate in organic synthesis, particularly in the production of dyes, pigments, and specialty chemicals. ontosight.ai Its structure, featuring an amino group, an electron-donating methoxy (B1213986) group, and an electron-withdrawing nitro group, provides a versatile platform for constructing more complex molecules.

In the context of synthesizing this compound, the amino group (-NH2) of 2-methoxy-5-nitroaniline serves as the nucleophile that attacks the pyrrole precursor (2,5-dimethoxytetrahydrofuran) to form the nitrogen-aryl bond, which is the cornerstone of the Clauson-Kaas reaction. arkat-usa.org The electronic properties imparted by the methoxy and nitro substituents on the aniline (B41778) ring can influence the reactivity of the amine and the properties of the final pyrrole product.

The synthesis of 2-methoxy-5-nitroaniline itself is typically achieved through the nitration of 2-methoxyaniline (o-anisidine). ontosight.ai This precursor is also a key starting material for various other complex organic molecules, including pharmaceuticals. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) serves as a crucial intermediate in the synthesis of the cancer drug Mereletinib. chemicalbook.com This highlights the importance of substituted nitroaniline derivatives as building blocks in medicinal chemistry and materials science. The utility of 2-methoxy-5-nitroaniline extends to the synthesis of dis-azo disperse dyes, where it is diazotized and coupled with other aromatic compounds. orientjchem.org

Reaction Mechanisms and Mechanistic Pathways of 1 2 Methoxy 5 Nitrophenyl 1h Pyrrole Formation and Transformation

Mechanistic Elucidation of Paal-Knorr Type Cycloadditions

The Paal-Knorr synthesis is a fundamental and widely used method for constructing the pyrrole (B145914) ring, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methoxy-5-nitroaniline (B165355). rgmcet.edu.inorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. It was once thought to proceed through an enamine intermediate. However, studies by V. Amarnath and colleagues in the 1990s provided evidence against a mechanism where enamine formation is the rate-determining step. organic-chemistry.orgwikipedia.org Their work revealed that the reaction begins with the nucleophilic attack of the primary amine (2-methoxy-5-nitroaniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This initial attack forms a hemiaminal intermediate. wikipedia.org

Following the formation of the first hemiaminal, a second intramolecular nucleophilic attack by the amine on the remaining carbonyl group occurs. This step leads to the formation of a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org The final step of the mechanism involves the acid-catalyzed dehydration of this cyclic intermediate, which eliminates two molecules of water to yield the aromatic pyrrole ring. rgmcet.edu.inwikipedia.org

The electronic nature of the substituents on the aniline (B41778) starting material can influence the reaction rate. The presence of the electron-withdrawing nitro group on the phenyl ring generally increases the nucleophilicity of the imine intermediate, which can have a positive effect on the rate of cyclization. organic-chemistry.org Conversely, an electron-donating group like methoxy (B1213986) can have a negative effect on the cyclization rate. organic-chemistry.org

Table 1: Key Steps in the Paal-Knorr Synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole

Step Reactants Intermediate/Product Description
1 1,4-Dicarbonyl + 2-Methoxy-5-nitroaniline Hemiaminal Nucleophilic attack of the amine on a protonated carbonyl group.
2 Hemiaminal Cyclic Dihydroxypyrrole Intramolecular cyclization via attack on the second carbonyl group.

| 3 | Cyclic Dihydroxypyrrole | this compound | Acid-catalyzed elimination of two water molecules to form the aromatic ring. |

Investigation of Intermediates in Pyrrole Ring Formation

The key intermediates in the Paal-Knorr synthesis of pyrroles have been identified through mechanistic studies. For the formation of this compound from a 1,4-dicarbonyl compound and 2-methoxy-5-nitroaniline, the reaction proceeds through specific, identifiable stages.

The initial interaction between the amine and one of the carbonyl groups leads to the formation of a hemiaminal . wikipedia.orgnih.gov This intermediate is crucial and its formation is typically reversible. Subsequent investigation, particularly with 4-ketoaldehydes, has provided strong evidence that the hemiaminal, rather than an enamine, is the intermediate that undergoes the rate-limiting cyclization step. nih.govlookchem.com

After the formation of the initial hemiaminal, an intramolecular cyclization occurs. The nitrogen atom attacks the second carbonyl carbon, leading to a cyclic intermediate, specifically a 2,5-dihydroxytetrahydropyrrole derivative . wikipedia.org This cyclic adduct is unstable and readily undergoes dehydration.

The final steps involve the sequential elimination of two molecules of water, driven by acid catalysis and the formation of the stable aromatic pyrrole ring. rgmcet.edu.inyoutube.com While imines and enamines can be detected during the reaction, kinetic studies suggest that the pathway involving the cyclization of the hemiaminal is the dominant route for pyrrole formation. organic-chemistry.orgnih.gov

Mechanisms of Transition Metal-Catalyzed Arylation and Functionalization Reactions

Transition metal catalysis provides powerful methods for both the formation of the N-aryl bond in this compound and for its subsequent functionalization. Copper and palladium-based catalysts are most prominent in these transformations. nih.govrsc.org

N-Arylation: The formation of the N-phenyl bond can be achieved via copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann condensations. mdpi.com In a typical mechanism, a copper(I) species is generated in situ. This Cu(I) catalyst undergoes oxidative addition with an aryl halide (e.g., 1-halo-2-methoxy-5-nitrobenzene). The resulting aryl-copper(II) intermediate then reacts with the pyrrole anion (pyrrolide) in a process called reductive elimination, which forms the desired N-arylpyrrole and regenerates the Cu(I) catalyst. rsc.orgmdpi.com The use of ligands, such as 1,10-phenanthroline, can significantly enhance the efficiency of these reactions. researchgate.net

C-H Functionalization: Palladium catalysts are widely used for the direct arylation of the pyrrole ring itself, typically at the C-2 position. nih.govnih.gov The mechanism for the C-2 arylation of an N-substituted pyrrole can involve the formation of a 2-copper or 2-zinc derivative of the pyrrole, followed by transmetalation with an aryl palladium(II) halide species. nih.gov Subsequent reductive elimination yields the C-2 arylated product. In some cases, it has been proposed that initial metalation might occur at the more nucleophilic C-3 position, followed by a rearrangement to the thermodynamically more stable C-2 palladium intermediate before reductive elimination. nih.gov

The electronic properties of the 1-(2-methoxy-5-nitrophenyl) group can influence these reactions. The electron-withdrawing nature of the nitrophenyl moiety can affect the nucleophilicity of the pyrrole ring and the stability of organometallic intermediates, thereby influencing regioselectivity and reaction rates.

Table 2: Comparison of Catalytic Arylation Mechanisms

Reaction Type Catalyst System (Example) Key Mechanistic Steps Target Bond
N-Arylation CuI / Ligand Oxidative Addition, Reductive Elimination C(aryl)-N(pyrrole)

| C2-Arylation | Pd(OAc)₂ / Ligand | C-H Activation/Metalation, Transmetalation, Reductive Elimination | C(pyrrole)-C(aryl) |

Denitrocyclization and Rearrangement Pathways Involving the Nitrophenyl Moiety

The nitrophenyl moiety of this compound can participate in various rearrangement and cyclization reactions, particularly under acidic or thermal conditions. While specific studies on this exact molecule are limited, general principles of aromatic nitro compound rearrangements can be applied.

Under strong acid catalysis, o-nitrophenols are known to undergo intramolecular rearrangement where the nitro group migrates to an alternative position on the ring. rsc.org This process is believed to proceed through a Wheland intermediate, formed by protonation at the carbon bearing the nitro group, followed by the migration of the nitro group itself. rsc.org For this compound, analogous acid-catalyzed rearrangements could potentially occur, although the conditions required might be harsh.

Denitrocyclization reactions involve the intramolecular displacement of the nitro group by a nucleophile to form a new ring. For a molecule like this compound, if a suitable nucleophilic center were present on a side chain of the pyrrole ring, an intramolecular nucleophilic aromatic substitution (SNAr) could occur. The nitro group is an excellent leaving group in SNAr reactions, and its departure would be facilitated by the electron-withdrawing nature of the pyrrole ring and potentially the methoxy group's position. Such reactions often lead to the formation of fused heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methoxy 5 Nitrophenyl 1h Pyrrole

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Crystallography

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole. Consequently, no data on its crystal system, space group, unit cell dimensions, or specific intramolecular dimensions (bond lengths and angles) can be provided.

Powder X-ray Diffraction Analysis

No powder X-ray diffraction (PXRD) patterns for this compound have been found in the reviewed literature. This analysis is crucial for understanding the bulk crystalline phase of a material, but without experimental data, a discussion on its powder diffraction characteristics is not possible.

Electronic Absorption Spectroscopy for Electronic Structure Insights (UV-Vis)

There is no available experimental data regarding the electronic absorption spectrum of this compound. Information on its absorption maxima (λmax), molar absorptivity coefficients (ε), and the influence of solvent polarity on its electronic transitions has not been reported.

Computational and Theoretical Investigations of 1 2 Methoxy 5 Nitrophenyl 1h Pyrrole

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

No studies predicting the NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra for this molecule through theoretical calculations were identified.

Intermolecular Interaction Analysis in the Solid State

Analysis of intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state of this compound, is not available in the searched literature.

While computational studies exist for other related pyrrole (B145914) derivatives, the strict adherence to the subject compound "1-(2-methoxy-5-nitrophenyl)-1H-pyrrole" as per the instructions prevents the use of data from those different molecules.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify regions involved in close contacts, such as hydrogen bonds and van der Waals forces.

Quantitative Analysis of Hydrogen Bonding and van der Waals Interactions

A detailed computational analysis would quantify the strength and geometry of potential hydrogen bonds and van der Waals interactions. For this compound, potential non-covalent interactions would include:

C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the pyrrole or phenyl rings and the oxygen atoms of the methoxy (B1213986) or nitro groups.

C-H···π Interactions: Interactions between hydrogen atoms and the electron-rich π-systems of the aromatic rings.

π-π Stacking: Interactions between the aromatic pyrrole and nitrophenyl rings of adjacent molecules.

van der Waals Forces: General attractive or repulsive forces between molecules.

Without experimental or calculated crystal structure data, a definitive quantitative analysis of these interactions for this compound cannot be provided.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, solvation effects, and interactions with other molecules. However, no specific MD simulation studies have been published for this compound.

Structure-Reactivity and Structure-Property Relationships from a Theoretical Perspective

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in establishing structure-reactivity and structure-property relationships. These studies can predict various electronic properties, including:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transition properties. The energy gap between them is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

A comprehensive theoretical study on this compound would provide valuable data on these properties, but such a dedicated study is not currently available.

Advanced Chemical Reactivity and Transformations of 1 2 Methoxy 5 Nitrophenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring and Phenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. The regiochemical outcome of such reactions on 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole is determined by the directing effects of the substituents on both the pyrrole and phenyl rings.

Reactivity of the Pyrrole Ring: The pyrrole ring is a π-excessive heterocycle and is highly activated towards electrophilic attack, significantly more so than benzene. Substitution typically occurs at the C2 (α) or C5 (α') positions, as the cationic intermediate (σ-complex) formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) or C4 (β') positions (two resonance structures). stackexchange.com In this compound, the C2/C5 and C3/C4 positions are available for substitution. Given the high intrinsic reactivity of the pyrrole ring, electrophilic attack is expected to occur preferentially on this moiety over the deactivated phenyl ring under controlled conditions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. youtube.com

Reactivity of the Phenyl Moiety: The phenyl ring is substituted with two groups that exert strong, opposing electronic effects:

Methoxy (B1213986) Group (-OCH3): Located at C2, this is a powerful activating group and is ortho, para-directing due to its ability to donate electron density through resonance. libretexts.org

Nitro Group (-NO2): Located at C5, this is a strong deactivating group and is meta-directing due to its powerful electron-withdrawing nature through both induction and resonance. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Aromatic Ring Most Probable Position(s) of Attack Rationale
Pyrrole C2, C5 Highest electron density; most stable cationic intermediate. stackexchange.com
Phenyl C3 Position is ortho to the activating -OCH3 group and meta to the deactivating -NO2 group. libretexts.org

Nucleophilic Substitution Reactions and their Regioselectivity

The presence of the strongly electron-withdrawing nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced for the replacement of hydrogen atoms, a process known as Vicarious Nucleophilic Substitution (VNS). wikipedia.orgorganic-chemistry.org

The VNS reaction allows for the formal substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring. wikipedia.org The mechanism involves the addition of a carbanion (which bears a leaving group) to the ring, forming a negatively charged σ-complex (a Meisenheimer-type adduct). This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

For VNS to occur on nitropyrroles, the acidic N-H proton must be replaced by another group, a condition that is met in the target molecule. organic-chemistry.org The nitro group strongly activates the ortho and para positions towards nucleophilic attack. In this compound, the nitro group is at the C5 position.

The positions ortho to the nitro group are C4 and C6.

The position para to the nitro group is C2, which is occupied by the methoxy group.

Therefore, nucleophilic attack via the VNS mechanism is predicted to occur regioselectively at the C4 and C6 positions of the phenyl ring. organic-chemistry.org This provides a powerful method for introducing carbon-based substituents, such as chloromethyl phenyl sulfone or other carbanions, onto the electron-poor aromatic core. kuleuven.be

Direct C-H Bond Functionalization Strategies

Modern synthetic chemistry increasingly relies on direct C-H bond functionalization to build molecular complexity in an atom- and step-economical manner. The pyrrole ring in this compound possesses C-H bonds that are amenable to such transformations, typically mediated by transition metal catalysts. nih.gov

Palladium-catalyzed direct arylation is a prominent strategy for functionalizing the C-H bonds of pyrroles. nih.govresearchgate.net These reactions typically couple aryl halides or their equivalents with the heterocycle, with a strong preference for substitution at the more electron-rich and sterically accessible C2 and C5 positions of the pyrrole ring. nih.gov For the title compound, this would lead to the formation of 2-aryl- or 2,5-diaryl-substituted products. The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting the coupling of even less reactive aryl chlorides. nih.gov

Copper and rhodium complexes are also widely used to catalyze the C-H functionalization of N-heterocycles. nih.govresearchgate.net These methods can be used to introduce a variety of alkyl, aryl, and other functional groups. The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions, potentially allowing for the selective functionalization of the C2/C5 or C3/C4 positions of the pyrrole ring.

Redox Chemistry and Electrochemical Transformations

The redox chemistry of this compound is dominated by the nitroaromatic system. The nitro group is a potent electrophore and can be readily reduced either chemically or electrochemically. The one-electron reduction of nitroaromatic compounds is a critical parameter that often correlates with their biological activity and chemical reactivity. nih.gov

The reduction proceeds stepwise. The first step is a one-electron reduction to form a nitro radical anion (ArNO2•−). nih.gov This species can be further reduced in subsequent steps to a nitroso compound, a hydroxylamine, and finally to the corresponding amine. The one-electron reduction potential (E1) is a key thermodynamic parameter that indicates the ease of this initial reduction. dtic.miltandfonline.com Compounds with higher (less negative) redox potentials are more easily reduced. acs.org

While the specific redox potential for this compound has not been reported, it can be estimated by comparison with related structures. The presence of the electron-donating methoxy group and the pyrrole ring may slightly lower the potential (make it more negative) compared to nitrobenzene (B124822) itself.

Table 2: One-Electron Reduction Potentials of Selected Nitroaromatic Compounds at pH 7

Compound E¹₇ (V vs. NHE) Reference
4-Nitropyridine -0.19 acs.org
Nitrofurantoin -0.25 researchgate.net
1,4-Dinitrobenzene -0.35 acs.org
Nitrobenzene -0.45 acs.org
2-Methyl-5-nitroimidazole -0.54 acs.org

NHE = Normal Hydrogen Electrode

This data illustrates that the electronic environment of the nitro group significantly influences its reduction potential.

Functional Group Modifications on the Methoxy and Nitro Substituents

The reduction of the aromatic nitro group to a primary amine is one of the most important and widely used transformations in organic synthesis. A variety of reliable methods are available to achieve this conversion with high efficiency.

Reduction Methods: Catalytic hydrogenation is a common and clean method for this transformation. Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel, using hydrogen gas or a transfer hydrogenation source like ammonium (B1175870) formate. niscpr.res.in For instance, the related compound 2-methoxy-5-nitroaniline (B165355) has been successfully hydrogenated to 4-methoxy-1,3-benzenediamine using a 5% Pd/C catalyst. niscpr.res.in Other chemical methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, or SnCl2/HCl).

Table 3: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Typical Conditions
H2, Pd/C Methanol or Ethanol, room temperature to 50 °C
H2, Raney Ni Ethanol, elevated temperature and pressure
Fe, HCl / Acetic Acid Reflux
SnCl2·2H2O Ethanol, HCl, reflux
Na2S2O4 (Sodium Dithionite) Aqueous/Organic Biphasic System

Subsequent Transformations: The resulting aniline (B41778), 5-(1H-pyrrol-1-yl)-4-methoxyaniline, is a versatile intermediate. The primary amino group can undergo a wide range of subsequent reactions:

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from NaNO2 and a strong acid, converts the amino group into a diazonium salt (-N2+). This group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce halides, cyanide, hydroxyl, and other groups.

Acylation: Reaction with acyl chlorides or anhydrides yields amides.

Alkylation: The amino group can be alkylated using alkyl halides.

Formation of Heterocycles: The aniline can serve as a precursor for the synthesis of more complex heterocyclic systems.

The methoxy group is an ether linkage that can be cleaved to reveal a phenol. This demethylation is a common transformation for aryl methyl ethers.

Ether Cleavage Methods: The most common and effective reagent for cleaving aryl methyl ethers is the strong Lewis acid boron tribromide (BBr3). gvsu.edunih.gov The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in a process analogous to an SN2 reaction. core.ac.uk This reaction is often performed at low temperatures in an inert solvent like dichloromethane (B109758) (CH2Cl2).

Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. In some cases, other Lewis acids such as aluminum chloride (AlCl3) can also be employed for regioselective demethylation. google.com An electrochemical demethylation method for 2-methoxyphenol has also been reported, highlighting modern approaches to this transformation. nih.gov The product of this reaction would be 4-nitro-2-(1H-pyrrol-1-yl)phenol, opening up further avenues for functionalization at the newly formed hydroxyl group.

Ring-Opening and Ring-Expansion Reactions of the Pyrrole Nucleus of this compound

As of the current body of scientific literature, there are no specific documented instances of ring-opening or ring-expansion reactions for the compound this compound. However, the general reactivity of N-substituted pyrroles suggests that ring-expansion reactions, while not observed for this specific molecule, could be theoretically applicable. The following discussion explores potential, though unconfirmed, ring-expansion pathways based on established reactions of similar N-arylpyrrole structures.

One of the most well-known ring-expansion reactions of the pyrrole nucleus is the Ciamician-Dennstedt rearrangement. This reaction typically involves the treatment of a pyrrole with a dihalocarbene, leading to a dihalocyclopropane intermediate that subsequently rearranges to a 3-halopyridine. For an N-arylpyrrole like this compound, this would theoretically result in the formation of a substituted 1-aryl-3-halopyridinium species, which could then potentially be neutralized. The reaction is initiated by the [2+1] cycloaddition of a carbene, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, to the pyrrole ring. youtube.com

More contemporary methods for the one-carbon ring expansion of N-substituted pyrroles utilize photochemically or thermally generated carbenes from precursors like α-chlorodiazirines. nih.govnih.govorganic-chemistry.orgnih.gov These methods can offer advantages over the classical Ciamician-Dennstedt reaction, such as milder reaction conditions and potentially higher yields. nsf.govnih.gov The mechanism is thought to proceed through the formation of a carbene that adds to the pyrrole ring, followed by an electrocyclic ring opening of the resulting cyclopropane (B1198618) intermediate to furnish the expanded pyridine (B92270) ring. nih.gov

While these ring-expansion methodologies are established for a range of N-substituted pyrroles, their applicability to this compound remains hypothetical. Further experimental investigation would be required to determine if this compound can undergo such transformations and to characterize the resulting products.

Reaction Type Reagents General Product Applicability to this compound
Ciamician-Dennstedt RearrangementDihalocarbene (e.g., from CHCl₃ + base)3-Halopyridine derivativeTheoretical, not experimentally confirmed
Photo-activated Carbene InsertionArylchlorodiazirines, lightPyridinium saltTheoretical, not experimentally confirmed
Thermal Carbene Insertionα-Chlorodiazirines, heat3-Arylpyridine derivativeTheoretical, not experimentally confirmed

Applications in Advanced Materials and Catalysis

Utilization of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole in Functional Materials Science

The distinct electronic properties of this compound make it a compound of interest for applications in functional materials. The presence of both electron-donating and electron-withdrawing substituents on the N-phenyl ring of the pyrrole (B145914) core significantly influences its photophysical and electrochemical behavior, opening avenues for its use in organic electronics and as a monomer for conducting polymers.

Photophysical Properties and Luminescence Studies

The photophysical properties of pyrrole derivatives are highly sensitive to the nature and position of substituents. In the case of this compound, the presence of the nitro group generally leads to fluorescence quenching. This phenomenon is common in aromatic compounds bearing nitro groups, which can promote non-radiative decay pathways such as intersystem crossing or internal conversion.

While specific luminescence data for this compound is not extensively reported, studies on analogous nitrophenyl-substituted pyrrole systems have shown that the position of the nitro group on the phenyl ring plays a critical role in determining the emissive properties. For instance, in some multi-ring pyrrole systems, strategic placement of nitro groups can lead to unusual fluorescence behavior, including strong emission in non-polar solvents. The electron-donating methoxy (B1213986) group on the phenyl ring of this compound could potentially modulate the electron-accepting nature of the nitrophenyl moiety, thereby influencing the intramolecular charge transfer (ICT) character of the excited state and its subsequent decay pathways. Further detailed photophysical investigations, including absorption and emission spectroscopy and quantum yield measurements in various solvents, are necessary to fully elucidate the luminescent potential of this specific compound.

Electrochemical Properties and Potential in Organic Electronics

The electrochemical behavior of this compound is expected to be rich and complex due to the presence of multiple redox-active moieties. The pyrrole ring can be oxidized, the nitro group can be reduced, and the methoxy-substituted phenyl ring can also participate in electrochemical processes.

Cyclic voltammetry studies on related nitrophenyl-substituted porphyrins and corroles have demonstrated that both the macrocycle and the nitro-substituents can undergo redox reactions. The reduction of the nitro group is a well-established electrochemical process. The potential at which these redox events occur is influenced by the electronic environment of the molecule. The presence of the electron-donating methoxy group would likely make the oxidation of the pyrrole ring easier and the reduction of the nitro group more difficult compared to an unsubstituted nitrophenyl-pyrrole. This tunability of redox potentials is a key feature for designing materials for organic electronics, where precise control over energy levels (HOMO and LUMO) is crucial for efficient charge injection, transport, and separation in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Precursors for Conducting Polymers (Polypyrrole Derivatives)

Polypyrrole is a well-known conducting polymer with a wide range of applications. The properties of polypyrrole can be tailored by introducing substituents on the pyrrole monomer. The polymerization of N-substituted pyrroles, such as this compound, can lead to polypyrrole derivatives with modified properties.

MonomerPolymerization MethodExpected Polymer Properties
This compoundChemical or Electrochemical OxidationModified solubility and processability, Tunable electronic properties and conductivity

Role of this compound as an Intermediate in the Synthesis of Complex Molecular Architectures

Beyond its potential in materials science, this compound serves as a valuable building block for the synthesis of more complex and elaborate molecular structures, including fused heterocyclic systems and macrocycles. The reactive sites on both the pyrrole and the substituted phenyl ring allow for a variety of chemical transformations.

Construction of Fused Heterocyclic Systems (e.g., Pyrroloquinoxalines)

Pyrrolo[1,2-a]quinoxalines are a class of fused heterocyclic compounds that exhibit a range of biological activities and interesting photophysical properties. A direct and efficient synthetic route to these compounds involves the iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. acs.org This reaction proceeds through the reduction of the nitro group to an amino group, followed by an intramolecular cyclization and oxidation sequence to form the fused pyrrolo[1,2-a]quinoxaline (B1220188) ring system.

Starting MaterialReaction TypeProduct
1-(2-nitrophenyl)pyrrolesIron-Catalyzed Transfer Hydrogenation with AlcoholsPyrrolo[1,2-a]quinoxalines

Precursors for Macrocyclic Systems (e.g., Porphyrin and Corrole Derivatives)

Porphyrins and corroles are important classes of macrocyclic compounds with diverse applications in catalysis, medicine, and materials science. The synthesis of these macrocycles often involves the condensation of pyrrole units with aldehydes. While this compound itself is an N-substituted pyrrole and not a direct precursor for the typical acid-catalyzed condensation reactions to form the porphyrin macrocycle, its derivatives could play a role in the synthesis of more complex porphyrin architectures.

Catalytic Applications or Ligand Development Based on the Pyrrole Scaffold

The unique structural and electronic properties of the N-arylpyrrole framework, such as that found in this compound, make it a valuable scaffold for the development of specialized ligands for catalysis. While direct catalytic applications of this compound itself are not extensively documented in current literature, the broader class of N-arylpyrroles serves as a cornerstone in the design of innovative catalysts. The substituents on the N-aryl ring play a critical role in modulating the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring of this compound suggests its potential for fine-tuning the electronic environment of a catalytic metal center. In organometallic catalysis, the electronic nature of the ligands coordinated to the metal is a key determinant of the catalyst's performance. Electron-donating groups can increase the electron density on the metal, which can, in turn, enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be advantageous in other catalytic steps, like nucleophilic attack on a coordinated substrate.

Research into related N-arylpyrrole compounds has demonstrated their utility in various catalytic systems. For instance, N-arylpyrrole derivatives can be functionalized to create multidentate ligands that form stable and active complexes with transition metals. A notable example is the development of phosphine-pyrrole ligands, such as N-(2-methoxyphenyl)-2-(di-t-butylphosphino)pyrrole, which have been successfully employed in palladium-catalyzed cross-coupling reactions. chemdad.com These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The synthesis of N-substituted pyrroles, including those with nitro and methoxy functional groups, is often achieved through catalytic methods like the Paal-Knorr reaction. mdpi.com Efficient cascade syntheses starting from nitroarenes have been developed using heterogeneous cobalt catalysts, which tolerate a variety of functional groups on the aromatic ring. nih.gov This accessibility to a wide range of substituted N-arylpyrroles opens up possibilities for creating a library of ligands with systematically varied electronic properties for catalyst screening and optimization.

Furthermore, the influence of electron-withdrawing groups on the N-aryl moiety of ligands has been shown to positively impact catalytic performance in certain polymerization reactions. In nickel-catalyzed ethylene (B1197577) polymerization, for example, ligands bearing electron-withdrawing substituents on the N-aryl ring can lead to higher catalytic activities. mdpi.comresearchgate.netle.ac.uk This suggests that a pyrrole-based ligand derived from this compound could potentially exhibit interesting properties in similar catalytic processes due to the presence of the nitro group.

The development of axially chiral N-arylpyrroles as ligands for asymmetric catalysis is another promising area of research. The atroposelective synthesis of these chiral ligands can lead to catalysts capable of producing enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries. acs.org The substitution pattern on the N-aryl ring is crucial for controlling the stereochemical outcome of the catalyzed reactions.

While the direct application of this compound as a catalyst or ligand is yet to be fully explored, its structural motifs are highly relevant to modern catalyst design. The principles of electronic tuning and ligand design established with other N-arylpyrroles provide a strong foundation for the future investigation of this compound and its derivatives in the field of catalysis.

Catalyst/Ligand PrecursorMetalCatalytic ApplicationKey Findings
N-Arylpyrroles from nitroarenesCoPaal-Knorr Pyrrole SynthesisHeterogeneous catalyst enables efficient cascade synthesis with good functional group tolerance. nih.gov
N-(2-methoxyphenyl)-2-(di-t-butylphosphino)pyrrolePdAmination, Arylation, Suzuki-Miyaura, SonogashiraUseful ligand for various cross-coupling reactions. chemdad.com
2-(Arylimino)pyridines with varied para-substituentsNiEthylene PolymerizationElectron-withdrawing groups on the N-aryl ring enhance catalytic activity. mdpi.comresearchgate.netle.ac.uk
Axially Chiral P,N-LigandsPd, NiAsymmetric Alkylation, Amination, CycloadditionChiral ligands based on biaryl scaffolds provide high enantioselectivity. acs.org

Q & A

Q. What are the common synthetic routes for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole, and how are reaction conditions optimized?

The synthesis of pyrrole derivatives often employs the Clauson-Kaas reaction , which involves cyclization of amines with diketones or α-halo ketones. For aryl-substituted pyrroles like this compound, cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) are effective. For example, Ni-catalyzed mono-arylation of pyrroles with aryl chlorides (e.g., using Ni(NIXANTPHOS) catalysts) can introduce aromatic substituents at the nitrogen atom . Key parameters include:

  • Catalyst loading (e.g., 5–10 mol% Ni),
  • Base selection (e.g., NaN(SiMe₃)₂ for deprotonation),
  • Solvent choice (toluene or THF for improved yield),
  • Temperature control (80–120°C for 12–24 hours).
    Purification via flash chromatography (e.g., EtOAc/hexane gradients) and structural confirmation by ¹H/¹³C NMR are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures are diagnostic?

  • ¹H NMR : The pyrrole ring protons resonate at δ 6.1–6.4 ppm as doublets or triplets (J = 2–3 Hz). The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while nitro group (-NO₂) deshields adjacent aromatic protons (δ 7.5–8.5 ppm) .
  • ¹³C NMR : The pyrrole carbons appear at 105–120 ppm, and the nitro-substituted aromatic carbon is typically ~145 ppm .
  • IR Spectroscopy : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and pyrrole C-N (~1270 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.082 for C₁₁H₁₀N₂O₃) .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Cellular Viability Assays : MTT or resazurin assays in neuronal (e.g., PC12 cells) or cancer cell lines to assess cytotoxicity .
  • Oxidative Stress Markers : ROS detection (DCFH-DA probes) and lipid peroxidation (TBARS assay) to evaluate antioxidant potential .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via Western blotting .
  • Quantitative Analysis : UV-Vis spectroscopy (570 nm) for pyrrole quantification using 1-(4-methoxyphenyl)-1H-pyrrole as a standard .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxy-5-nitro substituent influence reactivity in cross-coupling reactions?

The methoxy group (-OCH₃) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at the ortho/para positions. Conversely, the nitro group (-NO₂) is strongly electron-withdrawing, directing reactions to the meta position. In cross-coupling reactions (e.g., Pd-catalyzed arylation), this electronic asymmetry can lead to regioselectivity challenges. Computational studies (DFT) predict that the nitro group lowers the LUMO energy, facilitating nucleophilic attack at C-5 of the pyrrole ring. Experimental validation via Hammett plots (σ⁺ values) and kinetic isotope effects (KIE) can resolve competing pathways .

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies in bioactivity (e.g., neuroprotective vs. pro-oxidant effects) often arise from:

  • Cell Line Variability : Differences in membrane permeability (e.g., PC12 vs. SH-SY5Y cells) .
  • Assay Conditions : ROS assays may yield false positives if conducted under high O₂ tension .
  • Metabolic Stability : Hepatic microsome studies (e.g., CYP450 metabolism) can clarify compound half-life discrepancies.
    Standardizing protocols (e.g., ISO 10993 for cytotoxicity) and using positive controls (e.g., ascorbic acid for antioxidant assays) improves reproducibility .

Q. What strategies optimize the stability of this compound during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the methoxy group.
  • Solvent Choice : Dissolve in anhydrous DMSO or DMF for long-term stability (tested via HPLC purity checks at 0, 6, 12 months) .

Q. How can computational modeling predict the electronic properties of this compound?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets optimize geometry and calculate HOMO/LUMO energies. The nitro group reduces HOMO-LUMO gaps (~3.5 eV), correlating with UV-Vis λₘₐₓ at 320 nm .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., tubulin or kinase enzymes) using AMBER force fields.
  • Docking Studies : AutoDock Vina predicts binding affinities to receptors (e.g., NMDA for neuroprotection) .

Methodological Best Practices

  • Synthetic Reproducibility : Always degas solvents (e.g., toluene) and use Schlenk lines for air-sensitive Ni/Pd catalysts .
  • Data Validation : Triplicate runs for biological assays and report SEM/ANOVA for statistical significance .
  • Contradiction Analysis : Perform meta-analyses of published data (e.g., Web of Science, PubMed) to identify confounding variables .

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